![molecular formula C20H16FNO2 B2511768 N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-62-9](/img/structure/B2511768.png)

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

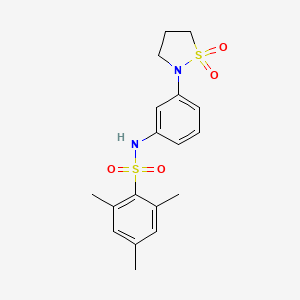

“N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a complex organic compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-bromophenyl)furan-2-carboxamide, has been reported in the literature . The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is likely to be similar to that of its furan-2-carboxamide derivatives . The superposition of all the conformations of ligands displays three major binding pockets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reaction involves the use of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The resulting carboxamide is then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used to create numerous innovative antibacterial agents. This is particularly important in the context of increasing microbial resistance, as new antimicrobial compounds are urgently needed .

Antimicrobial Activity

In addition to their antibacterial properties, furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics, making them useful in the development of new antimicrobial drugs . These compounds can be effective against both gram-positive and gram-negative bacteria .

Anti-Ulcer Activity

Furan derivatives have been found to have anti-ulcer properties . This makes them potentially useful in the treatment of conditions such as peptic ulcers.

Diuretic Activity

Furan derivatives can also act as diuretics . This means they can increase the amount of water and salt expelled from the body as urine.

Muscle Relaxant Activity

These compounds have been found to have muscle relaxant properties . This could potentially make them useful in the treatment of conditions such as muscle spasms and cramps.

Anti-Inflammatory, Analgesic, and Antidepressant Activities

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that they could be useful in the treatment of a variety of conditions, from inflammatory diseases to pain management and mental health disorders.

Anti-Parkinsonian and Anti-Glaucoma Activities

These compounds have also been found to have anti-Parkinsonian and anti-glaucoma properties . This suggests potential applications in the treatment of Parkinson’s disease and glaucoma.

Mechanism of Action

Target of Action

The primary targets of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide are microbial pathogens . Furan derivatives, such as this compound, have been shown to exhibit a wide range of biological and pharmacological characteristics, making them effective in combating various diseases .

Mode of Action

Furan-containing compounds are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens .

Biochemical Pathways

Furan derivatives are known to interfere with several biochemical pathways in microbial pathogens, disrupting their normal functions and leading to their eventual death .

Result of Action

The result of the action of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the inhibition of the growth and proliferation of microbial pathogens . This leads to a decrease in the number of pathogens, thereby alleviating the symptoms of the infection.

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPASTQXLZVQEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)

![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)